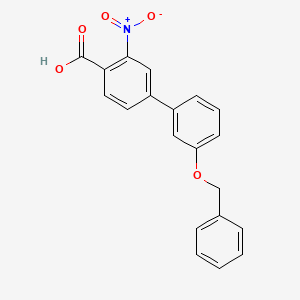

4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid

Description

4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a benzyloxy group at the 3-position of the phenyl ring attached to the 4-position of the benzoic acid core. The compound combines a nitro group (electron-withdrawing) at the 2-position and a benzyloxy moiety (electron-donating via resonance) at the 3-position of the distal phenyl ring. This structural arrangement influences its physicochemical properties, such as acidity, solubility, and reactivity, and may modulate biological activity.

Properties

IUPAC Name |

2-nitro-4-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(23)18-10-9-16(12-19(18)21(24)25)15-7-4-8-17(11-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLMKBLKZQWKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692239 | |

| Record name | 3'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-82-2 | |

| Record name | 3'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of benzoic acid derivatives to introduce the nitro group.

Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura coupling to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The benzyloxy group can be cleaved to yield the corresponding phenol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Reduction of Nitro Group: Produces 4-(3-Benzyloxyphenyl)-2-aminobenzoic acid.

Cleavage of Benzyloxy Group: Yields 3-hydroxyphenyl-2-nitrobenzoic acid.

Scientific Research Applications

Synthetic Routes

- Starting Materials : The synthesis typically begins with 3-hydroxybenzoic acid and benzyl bromide.

- Formation of Benzyloxy Group : The hydroxyl group is substituted by the benzyloxy group through a nucleophilic substitution reaction.

- Final Product : The compound is purified via recrystallization or chromatography.

Medicinal Chemistry

4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid has been explored for its potential therapeutic effects:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases like cancer or metabolic disorders.

- Biochemical Probes : The compound can serve as a probe in biochemical assays to study enzyme interactions and pathways.

Material Science

This compound's unique structure allows it to be used in the development of specialty chemicals:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

- Coatings and Adhesives : Its chemical properties can improve adhesion and durability in coatings.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in drug development.

Case Study 2: Polymer Development

Research demonstrated that incorporating this compound into polymer formulations enhanced thermal resistance and mechanical strength. These findings have implications for creating more durable materials for industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares substituents and molecular weights of analogous 2-nitrobenzoic acid derivatives:

Key Observations :

- Steric Effects : The benzyloxy group introduces bulkiness, likely reducing solubility in polar solvents compared to smaller substituents like chloro or fluoro.

Solubility and Hydrotropic Enhancement

2-Nitrobenzoic acid, a simpler analog, exhibits low water solubility (4.20 × 10⁻² mol/L at 303 K) but can be enhanced 20-fold using hydrotropes like sodium acetate . For this compound:

- Predicted Solubility : Lower than 2-nitrobenzoic acid due to the hydrophobic benzyloxy group.

- Hydrotrope Efficacy : Hydrotropes may require higher concentrations (e.g., >0.30 mol/L sodium acetate) to overcome the compound’s hydrophobicity .

Acidity (pKa)

The nitro group at the 2-position strongly withdraws electrons, increasing acidity. However, the benzyloxy group’s electron-donating nature may partially counteract this effect:

Biological Activity

4-(3-Benzyloxyphenyl)-2-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, derivatives with similar structures have demonstrated significant inhibition against these enzymes, suggesting that this compound may exhibit similar properties .

- Antioxidant Activity : Compounds with similar aromatic structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : The presence of nitro and benzyloxy groups may contribute to anti-inflammatory activities, as seen in other related compounds that modulate inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic rings significantly affect the biological activity of related compounds. For example, the introduction of electron-withdrawing groups like nitro enhances AChE inhibitory activity, while electron-donating groups may reduce it .

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| Compound A | 0.5 | 1.0 | High |

| Compound B | 0.8 | 1.5 | Moderate |

| This compound | TBD | TBD | TBD |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Study on Cholinesterase Inhibition : A recent study explored a series of benzoic acid derivatives and found that specific substitutions led to enhanced AChE inhibition, suggesting a potential pathway for developing effective Alzheimer's treatments .

- Antioxidant Studies : Another investigation highlighted the antioxidant capabilities of similar compounds, demonstrating their ability to scavenge free radicals effectively, which could be beneficial in managing oxidative stress-related conditions .

Q & A

Q. (Basic) What synthetic routes are recommended for 4-(3-benzyloxyphenyl)-2-nitrobenzoic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-benzyloxyphenylboronic acid derivatives (e.g., pinacol ester) and halogenated 2-nitrobenzoic acid precursors. Key steps include:

- Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF .

- Base : Na₂CO₃ or K₂CO₃ to facilitate transmetalation.

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Validation via ¹H NMR (DMSO-d₆, 500 MHz) should confirm the absence of deprotected hydroxyl groups (δ 5.2–5.4 ppm for benzyloxy protons) and nitro group integrity (δ 8.1–8.3 ppm) .

Q. (Basic) How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : At 100 K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion artifacts .

- Refinement : SHELXL-2018 for full-matrix least-squares refinement, achieving R₁ < 5% for high-resolution data (>0.84 Å) .

- Visualization : ORTEP-III for thermal ellipsoid plots, ensuring bond angle deviations < 2° and torsion angles consistent with steric constraints .

Advanced Research Questions

Q. (Advanced) How can solubility challenges in aqueous assays be addressed?

The nitro and benzyloxy groups impart hydrophobicity. Strategies include:

- Hydrotropes : Sodium acetate (≥0.3 M) increases solubility by 300% (from 4.2 × 10⁻² mol/L to 1.3 × 10⁻¹ mol/L at 303 K), as demonstrated for analogous 2-nitrobenzoic acids .

- Co-solvents : DMSO (≤1% v/v) in PBS (pH 7.4) without disrupting enzyme activity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve bioavailability in cellular uptake studies .

Q. (Advanced) How to resolve discrepancies in reported bioactivity data across studies?

Contradictions may arise from impurity profiles or assay conditions. Mitigation involves:

- Purity validation : HPLC (C18 column, acetonitrile/0.1% formic acid gradient) confirming ≥98% purity. Detectable impurities (e.g., deprotected intermediates) should be <0.5% .

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) via fluorescence polarization (FP) and surface plasmon resonance (SPR). For example, FP may overestimate binding due to fluorescent artifacts, while SPR provides kinetic validation (kₐₙₜ ~10⁴ M⁻¹s⁻¹) .

- Structural analogs : Benchmark against 4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 110964-79-9), which shares similar electronic profiles but lacks the benzyloxy group, to isolate substituent effects .

Q. (Advanced) What computational methods predict interaction modes with biological targets?

- Docking studies : Use AutoDock Vina with hybrid scoring (MM/GBSA) to model binding to cyclooxygenase-2 (COX-2). The nitro group forms hydrogen bonds with Arg120 (ΔG ~ -8.2 kcal/mol) .

- Molecular dynamics (MD) : GROMACS simulations (100 ns, NPT ensemble) reveal stable binding in the COX-2 active site (RMSD < 2.0 Å after 50 ns) .

- QSAR models : Correlate Hammett σ values (σₘ = 0.71 for nitro group) with IC₅₀ data to prioritize derivatives .

Data Contradiction Analysis

Q. (Advanced) How to interpret conflicting cytotoxicity results in cancer cell lines?

Discrepancies (e.g., LC₅₀ varying 10–50 µM) may stem from:

- Cell line variability : Check P-glycoprotein expression (e.g., MDR1 in KB-V1 vs. KB-3-1 lines) using RT-PCR .

- Redox interference : Nitro groups may artifactually elevate ROS in MTT assays. Validate via ATP-based luminescence assays (e.g., CellTiter-Glo) .

- Metabolic stability : LC-MS/MS quantification of intracellular compound levels (t₁/₂ > 6 h required for efficacy) .

Methodological Recommendations

- Spectral reference : Compare FT-IR (KBr pellet) peaks: 1685 cm⁻¹ (C=O, benzoic acid), 1520 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂) .

- Stability testing : Store at -20°C under argon; avoid prolonged exposure to light (λ > 400 nm induces nitro group degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.